![molecular formula C7H5IN2O B1487067 7-Iodo-1H-indazol-6-ol CAS No. 1190314-62-5](/img/structure/B1487067.png)
7-Iodo-1H-indazol-6-ol
Overview
Description
“7-Iodo-1H-indazol-6-ol” is a chemical compound with the molecular formula C7H5IN2O . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including “7-Iodo-1H-indazol-6-ol”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of “7-Iodo-1H-indazol-6-ol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an iodine atom and a hydroxyl group.Chemical Reactions Analysis
Indazole derivatives, including “7-Iodo-1H-indazol-6-ol”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Synthesis and Building Blocks
- 7-Iodo-1H-indazol-6-ol is identified as a potent building block in the synthesis of indazole scaffolds. Its efficacy is highlighted in divergent syntheses of indazoles via palladium cross-coupling reactions, demonstrating its utility in complex chemical synthesis processes (Cottyn et al., 2007).
Inhibitory Effects and Biological Activity
- In the field of bioorganic chemistry, 7-Iodo-1H-indazol-6-ol has been evaluated for its inhibitory effects on nitric oxide synthases (NOS). It has shown particular potency and preference for certain NOS types, indicating its potential in targeted biological interventions (Cottyn et al., 2008).
Direct Arylation
- This compound has been used in the novel direct C7-arylation of indazoles with iodoaryls. The process, catalyzed by Pd(OAc)2, is significant in the development of complex organic compounds, highlighting the compound's role in advanced organic synthesis (Naas et al., 2014).
Synthesis of Derivatives
- The synthesis of novel 7-alkynylindazole derivatives, which involves the use of 7-Iodo-1H-indazol-6-ol, further underscores its versatility as a precursor in the creation of new chemical entities. This synthesis has applications in material science and drug development (Soodamani et al., 2014).
Magnesiation and Functionalization
- 7-Iodo-1H-indazol-6-ol is a key player in the development of a unique route to highly functionalized indazoles. It allows for regioselective magnesiation and subsequent trapping by various electrophiles, which is critical in the synthesis of diverse and complex organic structures (Lam et al., 2016).
Safety and Hazards
Future Directions
Indazole derivatives, including “7-Iodo-1H-indazol-6-ol”, have shown promise in various medicinal applications. Future research could focus on further exploring the pharmacological potential of these compounds, developing more efficient synthetic routes, and investigating their mechanism of action .
properties
IUPAC Name |
7-iodo-1H-indazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYUIWCUJGUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696669 | |
Record name | 7-Iodo-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-1H-indazol-6-ol | |
CAS RN |
1190314-62-5 | |
Record name | 7-Iodo-1H-indazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Iodo-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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